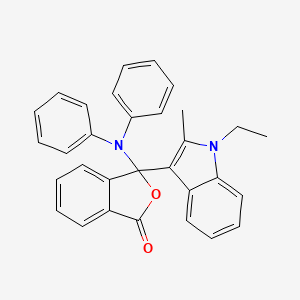![molecular formula C20H21N5O5 B13765975 Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]- CAS No. 51026-47-2](/img/structure/B13765975.png)
Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]- is an industrial chemical primarily used as an orange colorant dye in textiles and fabrics . It is known for its vibrant color and stability, making it a popular choice in the dyeing industry.
Méthodes De Préparation
The synthesis of Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]- involves several steps:
Cyanethylation: The starting material, aniline, undergoes cyanethylation with acrylonitrile.
Hydroxyethylation: The resulting product is then reacted with ethylene oxide to introduce a hydroxyethyl group.
Acetylation: The hydroxyethylated product is acetylated using acetic anhydride.
Diazotization and Coupling: The final step involves diazotization of 2-hydroxy-4-nitroaniline and coupling with the acetylated product to form the desired azo compound.
Analyse Des Réactions Chimiques
Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]- undergoes various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Applications De Recherche Scientifique
Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]- has several scientific research applications:
Chemistry: Used as a model compound in studying azo dye chemistry and reactions.
Biology: Investigated for its potential effects on biological systems, particularly in studies related to dye toxicity and environmental impact.
Medicine: Explored for its potential use in medical diagnostics and as a staining agent in histology.
Industry: Widely used in the textile industry for dyeing fabrics due to its stability and vibrant color.
Mécanisme D'action
The mechanism of action of Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]- involves its interaction with molecular targets in the dyeing process. The azo bond in the compound allows it to form strong interactions with fabric fibers, leading to effective dyeing. The acetyloxy and hydroxy groups enhance its solubility and binding affinity .
Comparaison Avec Des Composés Similaires
Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]- can be compared with other azo dyes such as:
Disperse Orange 30: Similar in structure but differs in the substituents on the phenyl ring.
Disperse Red 1: Another azo dye with different substituents, leading to a red color instead of orange.
Disperse Yellow 3: A yellow azo dye with a different molecular structure
These comparisons highlight the unique properties of Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]- in terms of color, stability, and application.
Propriétés
Numéro CAS |
51026-47-2 |
|---|---|
Formule moléculaire |
C20H21N5O5 |
Poids moléculaire |
411.4 g/mol |
Nom IUPAC |
2-[N-(2-cyanoethyl)-4-[(2-hydroxy-4-nitrophenyl)diazenyl]-3-methylanilino]ethyl acetate |
InChI |
InChI=1S/C20H21N5O5/c1-14-12-16(24(9-3-8-21)10-11-30-15(2)26)4-6-18(14)22-23-19-7-5-17(25(28)29)13-20(19)27/h4-7,12-13,27H,3,9-11H2,1-2H3 |
Clé InChI |
NJPMMKHZWZEGKI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)N(CCC#N)CCOC(=O)C)N=NC2=C(C=C(C=C2)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


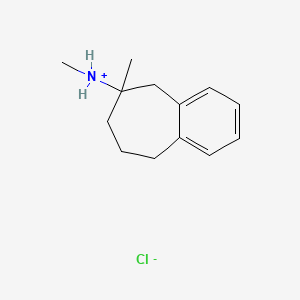
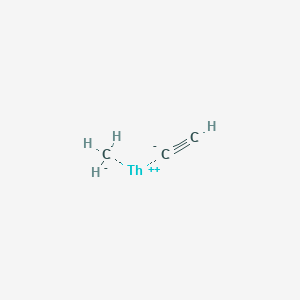
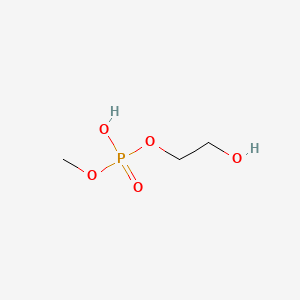

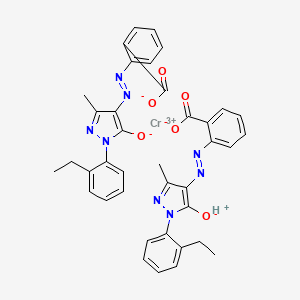
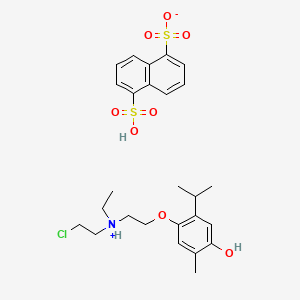
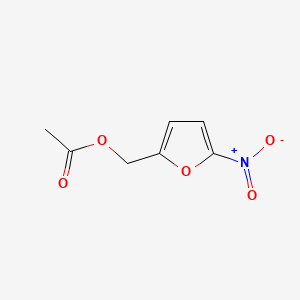
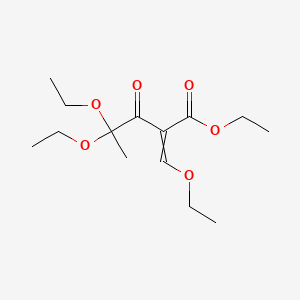

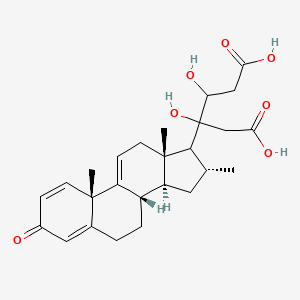
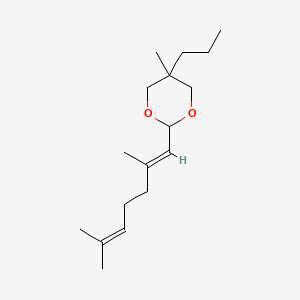
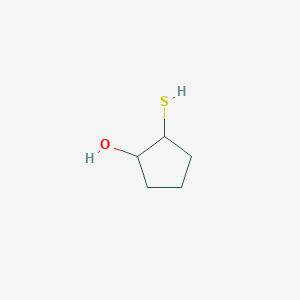
![Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B13765979.png)
